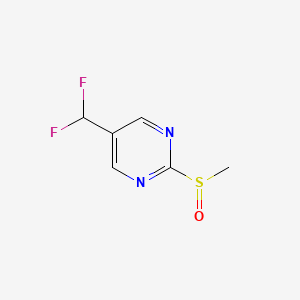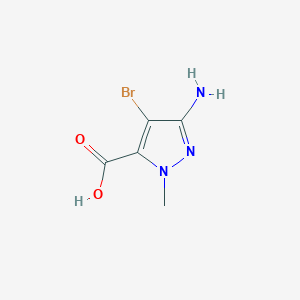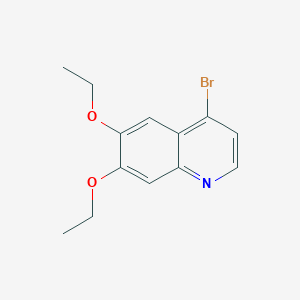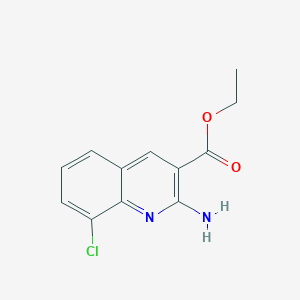
Ethyl 2-amino-8-chloroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-8-chloroquinoline-3-carboxylate is a quinoline derivative known for its diverse biological and pharmacological properties.
Vorbereitungsmethoden
The synthesis of ethyl 2-amino-8-chloroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the Friedlander condensation of o-aminobenzophenones with diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield ethyl-2-chloroquinoline-3-carboxylates .
Analyse Chemischer Reaktionen
Ethyl 2-amino-8-chloroquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group at the 8-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Common reagents used in these reactions include phosphorus oxychloride (POCl3), triethylamine, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-8-chloroquinoline-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ethyl 2-amino-8-chloroquinoline-3-carboxylate involves its interaction with various molecular targets. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication . In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-8-chloroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: A well-known antimalarial drug that also targets the heme detoxification pathway in Plasmodium parasites.
Quinoline-3-carboxylates: These compounds share a similar core structure and exhibit various biological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C12H11ClN2O2 |
|---|---|
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
ethyl 2-amino-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)8-6-7-4-3-5-9(13)10(7)15-11(8)14/h3-6H,2H2,1H3,(H2,14,15) |
InChI-Schlüssel |
GYAINSMKPXTRTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


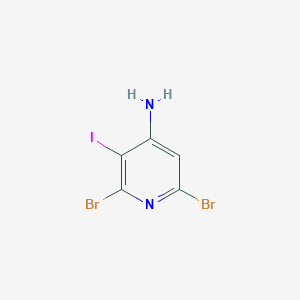
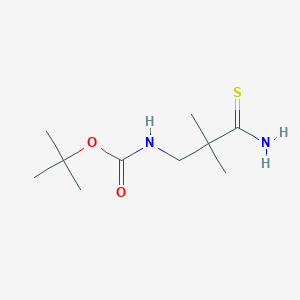
![6-Fluoro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13663616.png)
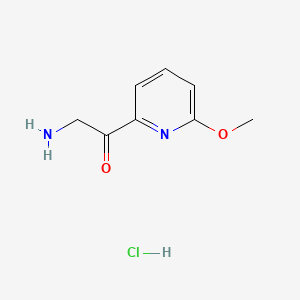
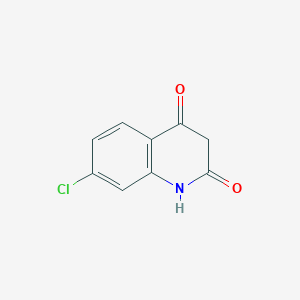
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13663631.png)
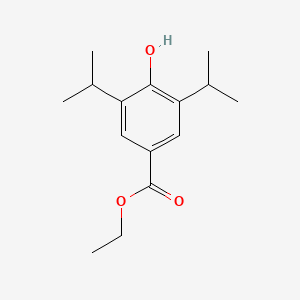
![Ethyl 4-bromo-7-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13663647.png)
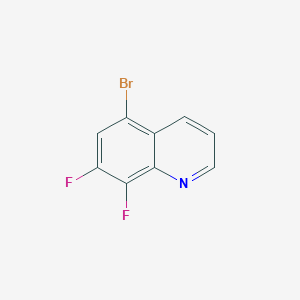
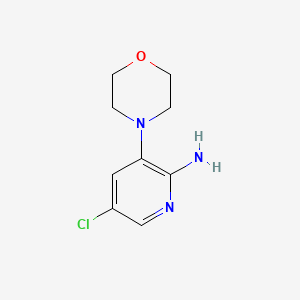
![6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid](/img/structure/B13663673.png)
